molecular formula C16H19NO3 B14919215 2-Methyl-2-propanyl [(2-hydroxy-1-naphthyl)methyl]carbamate

2-Methyl-2-propanyl [(2-hydroxy-1-naphthyl)methyl]carbamate

Cat. No.: B14919215
M. Wt: 273.33 g/mol
InChI Key: VGVYXMPOSZFPJM-UHFFFAOYSA-N
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Description

2-Methyl-2-propanyl [(2-hydroxy-1-naphthyl)methyl]carbamate is an organic compound with a complex structure that includes a carbamate group, a naphthyl group, and a tertiary butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propanyl [(2-hydroxy-1-naphthyl)methyl]carbamate typically involves the reaction of 2-hydroxy-1-naphthaldehyde with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propanyl [(2-hydroxy-1-naphthyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

2-Methyl-2-propanyl [(2-hydroxy-1-naphthyl)methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propanyl [(2-hydroxy-1-naphthyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with similar structural features but different functional groups.

    2-Amino-2-methyl-1-propanol: Another compound with a tertiary butyl group but different functional properties.

Uniqueness

2-Methyl-2-propanyl [(2-hydroxy-1-naphthyl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl N-[(2-hydroxynaphthalen-1-yl)methyl]carbamate

InChI

InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-10-13-12-7-5-4-6-11(12)8-9-14(13)18/h4-9,18H,10H2,1-3H3,(H,17,19)

InChI Key

VGVYXMPOSZFPJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

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